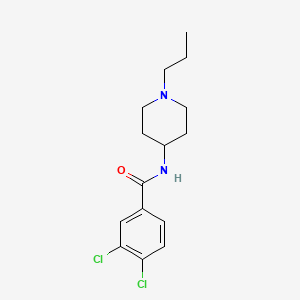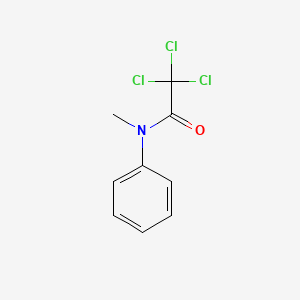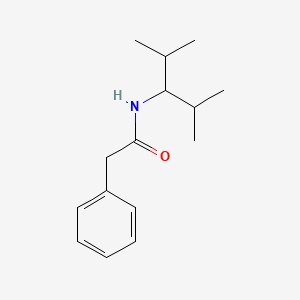
N-benzyl-2-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-chloro-4-methylbenzamide, commonly known as BCM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCM is a member of the benzamides family and has a molecular formula of C15H14ClNO. This compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
BCM has been extensively used in scientific research due to its potential applications in various fields. It has been found to be an effective inhibitor of histone deacetylases (HDACs) and has been used in epigenetic studies. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. BCM inhibits HDACs, leading to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been used in cancer research as a potential therapeutic agent for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.
Mécanisme D'action
BCM inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been found to be a selective inhibitor of HDACs and does not affect other enzymes that regulate gene expression.
Biochemical and Physiological Effects
BCM has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis is mediated through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. BCM has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is crucial for the growth and spread of cancer cells, and the inhibition of angiogenesis can lead to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
BCM has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and has been extensively used in epigenetic studies. It has also been found to be a potential therapeutic agent for the treatment of various cancers. However, there are some limitations to the use of BCM in lab experiments. It is a toxic compound and must be handled with care. The synthesis of BCM is a multistep process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of BCM in scientific research. One potential application is in the development of new cancer therapies. BCM has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials. Another potential application is in the study of epigenetic modifications in various diseases. BCM can be used to study the role of HDACs in the regulation of gene expression in various diseases, including neurological disorders and autoimmune diseases. In conclusion, BCM is a promising compound that has significant potential applications in scientific research. Further research is needed to explore its full potential in various fields.
Méthodes De Synthèse
BCM can be synthesized through a multistep reaction process. The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of benzylamine with 2-chloro-4-methylbenzoyl chloride to produce N-benzyl-2-chloro-4-methylbenzamide. The final product is obtained by recrystallization of the crude product in ethanol.
Propriétés
IUPAC Name |
N-benzyl-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-7-8-13(14(16)9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXDCKZVDCTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)



